molecular formula C14H13N3O3S B2576539 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1219902-10-9

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B2576539
CAS No.: 1219902-10-9
M. Wt: 303.34
InChI Key: QDOKHHWNLOVDQI-UHFFFAOYSA-N
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Description

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide: is a synthetic organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the furan ring: The furan ring can be attached via a similar cross-coupling reaction or through a direct functionalization method.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are often chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The thiophene and furan rings can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or other electrophiles.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid).

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Introduction of halogen or nitro groups onto the thiophene or furan rings.

Scientific Research Applications

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2-hydroxyethyl)-3-(phenyl)-1H-pyrazol-5-yl)furan-2-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-6-5-17-13(15-14(19)11-3-1-7-20-11)9-10(16-17)12-4-2-8-21-12/h1-4,7-9,18H,5-6H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOKHHWNLOVDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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